N-(4-氯苄基)-2,4-二甲氧基-3-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

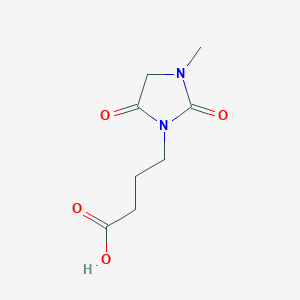

This compound is a complex organic molecule. It likely contains a sulfinamide group, which is a functional group consisting of a sulfur atom bonded to two oxygen atoms and an amine group . The presence of the chlorobenzyl and dimethoxy groups suggests that this compound may have interesting chemical properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving chlorobenzyl chlorides and appropriate amines . The synthesis could involve multiple steps, each requiring specific reagents and conditions .Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the lengths and angles of the chemical bonds .Chemical Reactions Analysis

The reactivity of this compound would depend on its specific structure. The presence of the sulfinamide, chlorobenzyl, and dimethoxy groups could make it reactive towards certain reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its specific structure . These properties could be measured using various analytical techniques .科学研究应用

合成与表征

磺酰胺化合物一直是合成和结构分析的主题,以了解它们的化学性质和潜在应用。例如,已经报道了关于新合成的磺酰胺分子的合成、表征和计算分析的研究。这些研究通常涉及详细的光谱分析,例如 X 射线晶体学,以确定分子结构并探索晶态内的分子间相互作用。计算研究,包括密度泛函理论 (DFT) 计算,可以深入了解这些化合物的电子性质,指导进一步的化学改性和潜在应用 (Murthy 等,2018)。

生物活性

磺酰胺衍生物的生物活性已在各种背景下得到探索,例如它们与 DNA 的相互作用、遗传毒性和抗癌特性。对混合配体铜 (II)-磺酰胺配合物进行的研究表明,这些化合物可以与 DNA 结合,并对人肿瘤细胞表现出显着的抗增殖活性。这表明它们在癌症治疗中作为治疗剂的潜力。磺酰胺衍生物的结构在决定其与 DNA 的结合亲和力和随后的生物学效应方面至关重要,突出了化学修饰在药物设计中的重要性 (González-Álvarez 等,2013)。

亲电反应

磺酰胺化合物在亲电反应中的反应性已经过研究,揭示了它们在有机合成中的潜力。例如,对磺酰胺化合物的亲电芳族氯化的研究表明,不同的机理途径取决于反应条件。此类见解对于合成化学家旨在开发芳香族化合物选择性官能化的全新方法非常有价值 (Appelbaum 等,2001)。

作用机制

Target of Action

A structurally similar compound, n-(4-chlorobenzyl)-n-methylbenzene-1,4-disulfonamide, has been reported to targetCarbonic Anhydrase 13 in humans . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

安全和危害

未来方向

生化分析

Biochemical Properties

N-(4-chlorobenzyl)-2,4-dimethoxy-3-methylbenzenesulfinamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The interaction between N-(4-chlorobenzyl)-2,4-dimethoxy-3-methylbenzenesulfinamide and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of N-(4-chlorobenzyl)-2,4-dimethoxy-3-methylbenzenesulfinamide on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK signaling pathway, which is critical for cell proliferation and differentiation. Additionally, N-(4-chlorobenzyl)-2,4-dimethoxy-3-methylbenzenesulfinamide can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cell survival and growth .

Molecular Mechanism

At the molecular level, N-(4-chlorobenzyl)-2,4-dimethoxy-3-methylbenzenesulfinamide exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, this compound has been shown to inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access. Additionally, N-(4-chlorobenzyl)-2,4-dimethoxy-3-methylbenzenesulfinamide can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of N-(4-chlorobenzyl)-2,4-dimethoxy-3-methylbenzenesulfinamide can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term exposure to N-(4-chlorobenzyl)-2,4-dimethoxy-3-methylbenzenesulfinamide has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects .

Dosage Effects in Animal Models

The effects of N-(4-chlorobenzyl)-2,4-dimethoxy-3-methylbenzenesulfinamide vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as enhanced enzyme activity or improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to diminished or harmful effects .

Metabolic Pathways

N-(4-chlorobenzyl)-2,4-dimethoxy-3-methylbenzenesulfinamide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites through oxidation and reduction reactions. These metabolites can then undergo further conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential interactions of N-(4-chlorobenzyl)-2,4-dimethoxy-3-methylbenzenesulfinamide with other compounds .

属性

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2,4-dimethoxy-3-methylbenzenesulfinamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO3S/c1-11-14(20-2)8-9-15(16(11)21-3)22(19)18-10-12-4-6-13(17)7-5-12/h4-9,18H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYOABMDXXSBRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)S(=O)NCC2=CC=C(C=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2839178.png)

![2-[(4-Bromophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![Methyl 4-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoylamino]benzoate](/img/structure/B2839190.png)

![1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2839193.png)

![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2839195.png)

![3-(2,4-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2839198.png)